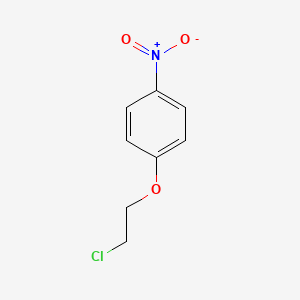![molecular formula C15H18N2O B1586518 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one CAS No. 30030-83-2](/img/structure/B1586518.png)
1-[4-(1H-indol-3-yl)piperidino]ethan-1-one
Overview
Description
1-[4-(1H-indol-3-yl)piperidino]ethan-1-one is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . It is also known by its IUPAC name, 3-(1-acetyl-4-piperidinyl)-1H-indole . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one typically involves the reaction of indole derivatives with piperidine and acetylating agents . One common method includes the following steps:
Formation of the Indole Derivative: Indole is reacted with an appropriate halogenating agent to form a halogenated indole derivative.
Nucleophilic Substitution: The halogenated indole derivative undergoes nucleophilic substitution with piperidine to form the piperidino-indole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-indol-3-yl)piperidino]ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl halides
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives of the indole ring
Reduction Products: Reduced forms of the compound, such as alcohols or amines
Substitution Products: Alkylated or acylated derivatives of the indole ring
Scientific Research Applications
1-[4-(1H-indol-3-yl)piperidino]ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The piperidine ring may also contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-[4-(1H-indol-3-yl)piperidino]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(1H-indol-3-yl)piperidin-1-yl]ethanone: Similar structure but with different substitution patterns on the indole ring.
1-[4-(1H-indol-3-yl)-1-piperidinyl]ethanone: Another similar compound with variations in the piperidine ring.
These compounds share similar chemical properties and biological activities but may differ in their specific applications and efficacy .
Properties
IUPAC Name |
1-[4-(1H-indol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(18)17-8-6-12(7-9-17)14-10-16-15-5-3-2-4-13(14)15/h2-5,10,12,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFIVCWVSORYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369502 | |
| Record name | 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727421 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30030-83-2 | |
| Record name | 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















